![molecular formula C7H17NO B1361600 2-(Neopentylamino)ethanol CAS No. 7403-68-1](/img/structure/B1361600.png)
2-(Neopentylamino)ethanol
Overview
Description
Scientific Research Applications
Electrochemiluminescence
- Electrochemiluminescence Systems : Studies have explored the use of 2-(dibutylamino)ethanol (DBAE), a related compound, in electrochemiluminescence (ECL) systems. For instance, DBAE has been reported to be more efficient than tripropylamine (TPrA) for ECL of Ru(bpy) 3 2+. This suggests potential applications in analytical chemistry, particularly in the sensitive detection of substances like dopamine through the inhibition of ECL signals (Xue et al., 2009).
- ECL Intensity Enhancement : Another study found that using 2-(dibutylamino)ethanol in ECL with Ru(phen)(3)(2+) resulted in significantly enhanced ECL emission intensity, demonstrating its utility in analytical chemistry and potentially improving the sensitivity and range of ECL-based assays (Parveen et al., 2013).
Pharmacokinetics and Drug Interactions
- Ethanol and Drug Interactions : Research on ethanol, a core component of 2-(Neopentylamino)ethanol, has highlighted its interactions with various drugs and biological systems. This includes its metabolism by alcohol dehydrogenase and cytochrome P450, and its potential pharmacokinetic and pharmacodynamic interactions with other substances (Chan & Anderson, 2014).
Solvent Properties and Applications
- Solvent-Free Alkanolamines : Research comparing solvent-free alkanolamines, including 2-(isopropylamino)ethanol, a structural isomer of 2-(Neopentylamino)ethanol, with aqueous monoethanolamine (MEA) in CO2 absorption, indicates the potential of these compounds as efficient absorbents for CO2 capture. This highlights their relevance in environmental applications such as greenhouse gas control (Barzagli et al., 2016).
Mechanism of Action
Target of Action
It’s structurally similar to ethanol, which is known to interact with various receptors in the nervous system, including gaba, glycine, and nmda receptors .
Mode of Action
Ethanol is known to bind to its target receptors and modulate their effects .
Biochemical Pathways
For instance, ethanol metabolism via the CYP2E1 pathway results in increased ROS production, which is associated with various harmful processes .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It’s metabolized by alcohol dehydrogenase and the cytochrome P450 (CYP) 2E1 enzyme .
Result of Action
For instance, it can cause sedation, tachycardia, and general increased intoxication .
properties
IUPAC Name |
2-(2,2-dimethylpropylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-8-4-5-9/h8-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPDACKXWMOHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288256 | |
Record name | 2-(neopentylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Neopentylamino)ethanol | |
CAS RN |
7403-68-1 | |
Record name | NSC55114 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(neopentylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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